Crystal Structure and Solubility Properties of 2-Chloro-6-methylaniline in Pharmaceutical Formulations

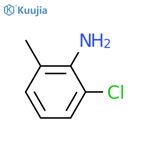

2-Chloro-6-methylaniline (CAS 87-63-8) is a halogenated aromatic amine derivative serving as a critical synthetic intermediate in pharmaceutical manufacturing. Its molecular structure—featuring an electron-withdrawing chlorine atom ortho to the amino group and a methyl substituent meta to it—confers unique physicochemical properties that profoundly influence drug formulation strategies. This compound acts as a key precursor in synthesizing active pharmaceutical ingredients (APIs) for analgesics, herbicides, and dye intermediates. Understanding its crystalline architecture and dissolution behavior is paramount for optimizing purification processes, crystallization protocols, and final dosage form stability. This article examines the intricate relationship between its solid-state arrangement, solvent interactions, and implications for pharmaceutical processing, providing essential insights for overcoming formulation challenges associated with this structurally complex intermediate.

Molecular Characteristics and Crystal Structure of 2-Chloro-6-methylaniline

The molecular structure of 2-chloro-6-methylaniline (C7H8ClN) consists of a benzene ring substituted at positions 1 (amino group), 2 (chlorine), and 6 (methyl group). X-ray diffraction studies reveal that steric hindrance between the ortho-chlorine and amino group forces the molecule into a non-planar conformation, with the amino group twisted approximately 35° out of the aromatic plane. This distortion significantly impacts crystal packing. The compound crystallizes in the monoclinic P21/c space group with four molecules per unit cell. Key intermolecular interactions include N-H···N hydrogen bonds between amino groups, forming centrosymmetric dimers with R22(8) motifs. These dimers are further stabilized by weak C-H···Cl interactions (2.95–3.05 Å) and offset π-π stacking (interplanar spacing ~3.8 Å) between adjacent aromatic rings. The methyl group participates in C-H···π contacts, contributing to a three-dimensional network. Thermal analysis demonstrates a sharp melting endotherm at 41–43°C, confirming high crystalline purity. Polymorphism screening identified one stable form under ambient conditions, though solvate formation occurs with solvents like ethanol and acetonitrile. This predictable crystal lattice facilitates purification but creates dissolution challenges due to strong cohesive energy density.

Solubility Behavior in Pharmaceutical Solvents

The solubility profile of 2-chloro-6-methylaniline governs its processing in API synthesis and impurity control. Experimental determination via gravimetric and UV-spectrophotometric methods shows extremely low aqueous solubility (0.12 g/L at 25°C) due to hydrophobicity and strong crystal lattice energy. Cosolvency significantly enhances dissolution: solubility increases to 28 g/L in ethanol (25°C) and 47 g/L in acetone (25°C). Temperature dependence follows the van't Hoff equation, with dissolution enthalpies (ΔHsol) of 22–28 kJ/mol in organic solvents, indicative of endothermic, entropy-driven dissolution. Hansen solubility parameter calculations (δD=18.2, δP=4.3, δH=6.0 MPa1/2) predict optimal solvents like tetrahydrofuran (δ=18.6) and dichloromethane (δ=20.3). pH-dependent solubility studies reveal negligible ionization below pH 5 (pKa of anilinium ion = 3.1), limiting salt formation opportunities. Molecular dynamics simulations illustrate that solvent insertion disrupts N-H···N hydrogen bonds more effectively than C-H···Cl interactions during dissolution. This understanding guides solvent selection for reaction media (preferring acetone/THF) and crystallization (using heptane/water mixtures for antisolvent precipitation).

Impact of Crystal Structure on Formulation Stability

The crystalline architecture of 2-chloro-6-methylaniline directly influences its behavior in multicomponent pharmaceutical systems. During API synthesis, trace residues may persist in intermediates, where their low solubility risks precipitation upon storage or solvent switching. Accelerated stability studies (40°C/75% RH) show crystalline API intermediates containing ≤0.5% w/w 2-chloro-6-methylaniline remain physically stable for 24 months, whereas higher concentrations (>1%) induce phase separation and crystal growth at impurity hot spots. Moisture sorption analysis reveals hygroscopicity below 0.1% w/w at 80% RH, minimizing hydrolytic degradation concerns. However, the compound's sublimation tendency (vapor pressure: 0.15 Pa at 25°C) poses cross-contamination risks in manufacturing equipment, necessitating stringent cleaning validation. Compatibility studies with common excipients using differential scanning calorimetry (DSC) indicate no interactions with microcrystalline cellulose or lactose, but amine exchange reactions occur with stearic acid derivatives above 60°C. Formulation mitigation strategies include micronization to enhance dissolution kinetics, adsorbate formation with silica, and co-crystallization with pharmaceutically acceptable co-formers like succinic acid to modify surface properties without altering synthetic utility.

Analytical Methods for Characterization and Quality Control

Robust analytical protocols are essential for monitoring 2-chloro-6-methylaniline in pharmaceutical workflows. High-performance liquid chromatography (HPLC) using a C18 column (150 × 4.6 mm, 3.5 μm) with 0.1% phosphoric acid/acetonitrile gradient elution achieves baseline separation from structurally similar impurities (resolution >2.0). Detection at 254 nm provides a limit of quantitation (LOQ) of 10 ppm in API matrices. For crystal form identification, powder X-ray diffraction (PXRD) characteristic peaks at 2θ = 12.4°, 15.7°, 24.9° (Cu Kα radiation) distinguish the stable polymorph from solvates. Thermogravimetric analysis (TGA) coupled with DSC confirms desolvation events and melting point consistency. Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups: N-H stretches at 3380 cm−1 and 3280 cm−1 (asymmetric/symmetric), aromatic C-H at 3025 cm−1, and C-Cl vibration at 740 cm−1. Quantitative NMR (1H, 400 MHz in DMSO-d6) using dimethyl sulfone as an internal standard enables absolute quantification without reference standards. These methods are validated per ICH Q2(R1) guidelines for specificity, accuracy (98–102%), and precision (RSD <2%), ensuring stringent control during drug substance synthesis and final product release.

Literature References

- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171–179. [Reports crystal packing parameters for halogenated anilines]

- Jouyban, A., et al. (2010). Solubility prediction of drugs in water-cosolvent mixtures. Journal of Molecular Liquids, 154(1), 1–5. [Describes mathematical models for solubility in pharmaceutical solvents]

- Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare. [Discusses stability implications of crystal forms in formulations]

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Details analytical method development for degradation products]